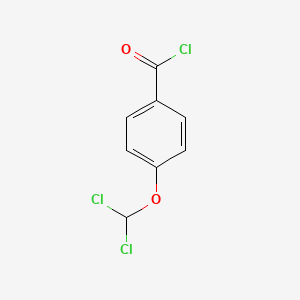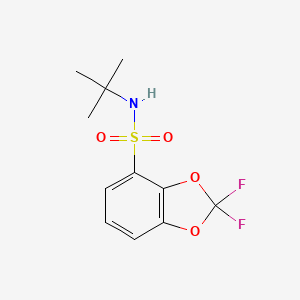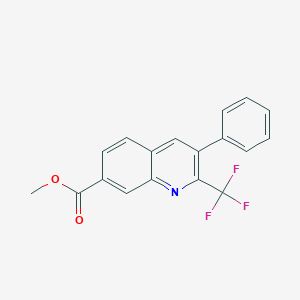
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a hexafluoropropoxy group. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the reaction of 2,5-dimethylphenol with hexafluoropropylene oxide under acidic conditions to introduce the hexafluoropropoxy group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the hexafluoropropoxy group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 2,5-Dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: 2,5-Dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学研究应用
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用机制
The mechanism by which 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The hexafluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2,5-Dimethylbenzene (m-xylene): Lacks the hexafluoropropoxy group, making it less chemically reactive and less lipophilic.
2,5-Dimethylphenol: Contains a hydroxyl group instead of the hexafluoropropoxy group, leading to different chemical properties and reactivity.
Uniqueness
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts.
属性
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxy)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)18-11(16,17)9(12)10(13,14)15/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFETZJNMQBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)









